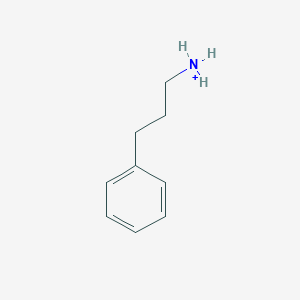

3-Phenylpropylazanium

Description

Contextualizing 3-Phenylpropylazanium within Organic and Inorganic Chemistry

This compound, with the chemical formula C9H14N+, is a primary ammonium (B1175870) ion. nih.gov It is classified as the conjugate acid of 3-phenylpropylamine (B116678), formed through the protonation of the primary amino group. nih.govebi.ac.uk In the realm of organic chemistry, its structure, featuring a phenyl group attached to a propyl chain terminating in an ammonium group, makes it a member of the phenylpropylamine class of compounds. drugbank.com The presence of the ammonium cation imparts specific solubility characteristics, rendering it more soluble in polar solvents.

From an inorganic chemistry perspective, this compound is relevant in the study of ionic compounds and coordination chemistry. elsevier.comwikipedia.org As a cation, it can form salts with various inorganic anions. For instance, the formation of salts with chloride (this compound chloride) is documented. alfa-chemistry.comchemsrc.com The study of such salts provides insights into crystal packing, ionic interactions, and the behavior of the cation in a solid-state lattice. elsevier.comwikipedia.org Research on related azanium compounds, such as dimethyl(3-oxo-3-phenylpropyl)azanium, has involved the formation and crystallographic analysis of salts with complex inorganic anions like tetrachloridoferrate(III). researchgate.netiucr.orgamanote.com This highlights the role of organic cations in forming novel inorganic-organic hybrid materials.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H14N+ |

| InChI | InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2/p+1 |

| InChIKey | LYUQWQRTDLVQGA-UHFFFAOYSA-O |

| Canonical SMILES | C1=CC=C(C=C1)CCC[NH3+] |

| CAS Number | 30684-05-0 (for chloride salt) |

| ChEBI ID | CHEBI:150861 |

Data sourced from PubChem and ChEBI. nih.govebi.ac.ukalfa-chemistry.com

Historical Development of Azanium Salts in Chemical Research

The history of azanium salts, more broadly known as ammonium salts, is extensive. One of the earliest known ammonium salts is ammonium chloride (sal ammoniac). britannica.comwikipedia.org Historical records from the Roman scholar Pliny the Elder mention a salt called "sal ammoniac". britannica.comwikipedia.org By the 13th century, alchemists were aware of sal ammoniac. nih.govwikipedia.org

A significant development in the 17th century was the distillation of an ammonia (B1221849) solution from shavings of hart's (deer) horns and hooves, which led to the name "spirit or salt of hartshorn". nih.govwikipedia.org This substance, primarily ammonium carbonate, became the basis for "smelling salts," which were used as restoratives for fainting. britannica.comnih.gov These historical applications underscore the long-standing recognition of the physiological effects of ammonia released from its salts.

In more systematic chemical research, the development of processes like the Haber-Bosch process for ammonia synthesis in the early 20th century made ammonium salts widely available for various applications, most notably as fertilizers in agriculture. wikipedia.org In the laboratory, ammonium salts became fundamental reagents and were used to create buffer solutions and in cooling baths. wikipedia.org The study of quaternary ammonium salts, where the nitrogen atom is bonded to four organic groups, expanded the scope of azanium chemistry, leading to their use as phase transfer catalysts and antimicrobial agents. solubilityofthings.com

Overview of Research Trajectories Pertaining to Phenylpropylamine Derivatives

Research into phenylpropylamine derivatives has been diverse, spanning multiple areas of chemistry and pharmacology. These compounds are characterized by a phenyl group attached to a three-carbon chain with an amine function. drugbank.com

One major research trajectory has been the synthesis of various derivatives to explore their potential as therapeutic agents. For example, N-substituted derivatives of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine have been prepared and patented. drugbank.com Similarly, the synthesis of phenylpropanolamine derivatives has been pursued to investigate their potential as β-adrenergic agents. journals.co.za

Another significant area of research is their use as building blocks in organic synthesis. The structural motif of phenylpropylamine is incorporated into more complex molecules. For instance, 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives have been the subject of Quantitative Structure-Activity Relationship (QSAR) studies as potent CCR5 antagonists. acs.org Furthermore, the synthesis of various 1-phenylpropylamine derivatives has been a focus, leading to different stereoisomers with potential applications. jst.go.jp

The development of synthetic methodologies is also a key research theme. This includes new processes for preparing compounds like Atomoxetine, which is N-methyl-3-phenyl-3-(o-tolyloxy)propylamine, often involving precursors like N,N-dimethyl 3-phenyl-3-chloro propylamine. google.com The versatility of the phenylpropylamine scaffold continues to make its derivatives a subject of ongoing research in medicinal chemistry and materials science. drugbank.comsigmaaldrich.com

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 136.21 g/mol |

| Monoisotopic Mass | 136.112624451 Da |

| Net Charge | +1 |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUQWQRTDLVQGA-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Phenylpropylazanium and Its Derivatives

Direct Protonation Routes for 3-Phenylpropylamine (B116678)

The most fundamental and direct method for synthesizing 3-phenylpropylazanium is through the protonation of its conjugate base, 3-phenylpropylamine. nih.govnih.gov This reaction is a classic acid-base neutralization where the lone pair of electrons on the nitrogen atom of the primary amine group acts as a proton acceptor (a Brønsted-Lowry base).

The general reaction can be represented as the interaction of 3-phenylpropylamine with a generic Brønsted acid (H-A):

C₆H₅(CH₂)₃NH₂ + H-A ⇌ C₆H₅(CH₂)₃NH₃⁺ + A⁻

In this equilibrium, 3-phenylpropylamine reacts with the acid to form the this compound cation and the conjugate base of the acid (A⁻). The position of the equilibrium is dependent on the strength of the acid used and the solvent system. The use of a strong acid ensures that the equilibrium lies far to the right, resulting in a high yield of the ammonium (B1175870) salt. This method is highly efficient and atom-economical, forming the basis for the synthesis of various this compound salts.

Synthesis of Specific this compound Salts (e.g., Chloride, Bromide, Triflate)

Specific salts of this compound are prepared by reacting 3-phenylpropylamine with the corresponding acid. The choice of acid determines the counter-anion in the resulting salt. These reactions are typically performed in a suitable organic solvent, such as diethyl ether, ethanol (B145695), or methanol, in which the starting amine is soluble but the resulting ammonium salt has lower solubility, often facilitating its isolation via precipitation or crystallization.

This compound Chloride: This salt is synthesized by treating a solution of 3-phenylpropylamine with hydrochloric acid (HCl). The HCl can be introduced as a gas or as a solution in a solvent like diethyl ether or isopropanol.

This compound Bromide: Similarly, the bromide salt is formed by the reaction of 3-phenylpropylamine with hydrobromic acid (HBr).

This compound Triflate: For a non-coordinating anion, trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) is used. This reaction yields this compound triflate, a salt often favored in mechanistic studies due to the high stability and low nucleophilicity of the triflate anion.

Below is an interactive table summarizing the synthesis of these specific salts.

| Target Salt | Precursor Amine | Acid Reagent | Typical Solvent(s) |

| This compound Chloride | 3-Phenylpropylamine | Hydrochloric Acid (HCl) | Diethyl ether, Ethanol |

| This compound Bromide | 3-Phenylpropylamine | Hydrobromic Acid (HBr) | Methanol, Isopropanol |

| This compound Triflate | 3-Phenylpropylamine | Triflic Acid (CF₃SO₃H) | Dichloromethane |

Multi-Step Synthesis of Functionalized this compound Systems

The synthesis of this compound itself can be the final step in a longer synthetic sequence designed to produce the parent amine from readily available starting materials. One such pathway begins with 3-phenylpropanol. This multi-step approach allows for the potential introduction of functional groups on the phenyl ring or the propyl chain in related syntheses, leading to functionalized this compound derivatives.

A representative synthesis involves a three-step process starting from 3-phenylpropanol: google.com

Chlorination: 3-phenylpropanol is converted to 1-chloro-3-phenylpropane (B93460) via a substitution reaction, often using a chlorinating agent like thionyl chloride (SOCl₂).

Gabriel Synthesis: The resulting alkyl chloride is then reacted with potassium phthalimide (B116566). This is the alkylation step of the Gabriel synthesis, which forms N-(3-phenylpropyl)phthalimide. This method is a robust way to form primary amines while avoiding over-alkylation.

Hydrazinolysis and Protonation: The phthalimide derivative is cleaved using hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like methanol. This step liberates the primary amine, 3-phenylpropylamine. Subsequent treatment of the reaction mixture with an acid (e.g., HCl) not only quenches the reaction but also protonates the newly formed amine, yielding the desired this compound salt, which can then be isolated. google.com

The following table outlines this multi-step sequence.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 3-Phenylpropanol | Thionyl Chloride (SOCl₂) | 1-Chloro-3-phenylpropane |

| 2 | 1-Chloro-3-phenylpropane | Potassium Phthalimide | N-(3-Phenylpropyl)phthalimide |

| 3 | N-(3-Phenylpropyl)phthalimide | 1. Hydrazine Hydrate2. Acid (e.g., HCl) | This compound Chloride |

Mechanistic Investigations of this compound Formation

The formation of this compound via the direct protonation of 3-phenylpropylamine is a fundamental acid-base reaction, and its mechanism is a classic example of proton transfer.

The mechanism involves the nitrogen atom of the amino group, which possesses a lone pair of electrons, acting as a nucleophile. This lone pair attacks the electrophilic proton (H⁺) of an acid molecule (H-A). This process results in the formation of a new nitrogen-hydrogen (N-H) bond, with the electrons for this bond being supplied by the nitrogen atom.

Mechanism: C₆H₅(CH₂)₃-N̈H₂ + H-A → [C₆H₅(CH₂)₃-NH₂-H]⁺---A⁻ → C₆H₅(CH₂)₃-NH₃⁺ + A⁻

This proton transfer is typically extremely fast and occurs essentially upon mixing of the amine and a strong acid. For such a straightforward and well-understood reaction, detailed mechanistic investigations in the scientific literature are generally not extensive, as the pathway is not considered complex. The primary focus of study in related systems is often on the kinetics and thermodynamics of the proton transfer in various solvents, rather than the fundamental pathway itself.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound primarily focuses on the synthesis of the precursor, 3-phenylpropylamine, and the conditions of the final protonation step.

Atom Economy: The final protonation step is inherently atom-economical, as it is an addition reaction where all atoms of the reactants are incorporated into the product salt. This aligns well with a core principle of green chemistry.

Solvent Choice: The use of environmentally benign solvents is a key green consideration. For the protonation step, solvents like water or ethanol are preferable to chlorinated solvents or volatile ethers. Since 3-phenylpropylamine has some water solubility, conducting the reaction in an aqueous acidic solution is a viable green option.

Biocatalysis for Precursor Synthesis: Greener routes to the precursor amine are an area of active research. For instance, transaminase (TA) enzymes can be used to convert prochiral ketones into chiral amines. rsc.org A potential biocatalytic route to a precursor could involve the transamination of 1-phenyl-3-butanone, followed by reduction, to generate 3-phenylpropylamine, thereby avoiding harsher reagents and potentially introducing stereocontrol.

Crystallographic and Spectroscopic Elucidation of 3 Phenylpropylazanium Compounds

Single-Crystal X-ray Diffraction Studies of 3-Phenylpropylazanium Salts

Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uol.de This technique has been applied to several salts of this compound and its derivatives, providing detailed insights into their solid-state structures.

The crystal packing of this compound salts is governed by a variety of intermolecular interactions, including hydrogen bonding, ion-dipole interactions, and van der Waals forces. wikipedia.org In the case of salts formed with anions, such as halides or carboxylates, the primary interactions are the electrostatic forces between the positively charged azanium group and the negatively charged counter-ion, often leading to the formation of salt bridges. wikipedia.org

For instance, in the crystal structure of (3-phenylpropylammonium)₂MnCl₄, the organic cations are situated between inorganic layers of MnCl₆ octahedra. The crystal structure is stabilized by hydrogen bonds linking the organic and inorganic layers. acs.org The arrangement of the 3-phenylpropylammonium cations, with their flexible alkyl-ammonium tails and rigid phenyl rings, can introduce significant distortion into the crystal lattice. acs.org

X-ray diffraction studies provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound cation. These parameters are crucial for defining the conformation of the molecule in the solid state.

In the related compound, dimethyl(3-oxo-3-phenylpropyl)azanium tetrachloridoferrate(III), the conformation of the C(=O)−C−C−N chain is reported to be gauche, with a torsion angle of 57.0 (6)°. nih.goviucr.org The bond lengths and angles within the cation are generally within expected ranges for similar organic moieties. For example, in (3-phenylpropylammonium)₂MnCl₄, the C-C and C-N bond lengths are consistent with those of other alkylammonium salts. acs.org

The conformation of the propyl chain in this compound salts can vary. For instance, in some crystal structures, the N—C—C—C torsion angle indicates a gauche arrangement, while in others, a synperiplanar (cis) conformation is observed. researchgate.net This conformational flexibility is a key characteristic of the this compound cation.

Table 1: Selected Crystallographic Data for a this compound Derivative Data for Dimethyl(3-oxo-3-phenylpropyl)azanium tetrachloridoferrate(III) nih.goviucr.org

| Parameter | Value |

| Formula | (C₁₁H₁₆NO)[FeCl₄] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.3166 (13) |

| b (Å) | 15.149 (3) |

| c (Å) | 17.293 (4) |

| β (°) | 92.55 (3) |

| Volume (ų) | 1653.1 (6) |

| Z | 4 |

| C(=O)−C−C−N Torsion Angle (°) | 57.0 (6) |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon observed in many organic salts. nih.gov Different polymorphs can exhibit distinct physical properties due to variations in their crystal packing and intermolecular interactions. mdpi.commdpi.com

The conformational flexibility of the this compound cation, particularly the rotation around the C-C single bonds of the propyl chain, makes it a candidate for polymorphism. The crystallization conditions, such as the solvent and temperature, can influence which polymorphic form is obtained. americanpharmaceuticalreview.com For example, crystallization from different solvents can lead to the formation of anhydrous polymorphs or hydrated crystal forms. nih.gov While specific studies on the polymorphism of simple this compound salts are not widely reported, the existence of different conformations in related structures suggests that polymorphism is a likely possibility. researchgate.netnih.gov

Vibrational Spectroscopy (IR, Raman) for Structural Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. psu.eduphotothermal.com These methods are valuable for identifying functional groups and providing insights into the molecular structure of this compound compounds.

The IR and Raman spectra of this compound salts are characterized by bands corresponding to the vibrations of the phenyl group, the alkyl chain, and the ammonium (B1175870) head group.

Phenyl Group Vibrations : The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the ring and are typically found at lower wavenumbers. mdpi.com

Alkyl Chain Vibrations : The CH₂ groups of the propyl chain exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region. Bending (scissoring and rocking) vibrations of the CH₂ groups are also present at lower frequencies. psu.edu

Ammonium Group Vibrations : The N-H stretching vibrations of the -NH₃⁺ group are typically observed as a broad band in the 3300-3000 cm⁻¹ region in IR spectra, often overlapping with the aromatic C-H stretches. N-H bending vibrations appear in the 1600-1500 cm⁻¹ range. mt.com

Differences in the vibrational spectra can be used to distinguish between different polymorphic forms of a compound, as the crystal packing and intermolecular interactions can influence the vibrational frequencies and intensities. americanpharmaceuticalreview.com

Table 2: Typical Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Ammonium) | 3300-3000 (broad) | IR, Raman |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 2950-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| N-H Bend (Ammonium) | 1600-1500 | IR, Raman |

| Aliphatic C-H Bend | 1470-1450 | IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. upi.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms in the this compound cation.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the propyl chain, and the protons of the ammonium group.

Aromatic Protons : The protons on the phenyl ring typically resonate in the 7.0-8.0 ppm region. oregonstate.edu Their splitting pattern can provide information about the substitution pattern if the ring is substituted.

Alkyl Chain Protons : The three sets of methylene protons in the propyl chain would appear as distinct multiplets. The protons closest to the phenyl group (benzylic) would be expected around 2.5-2.8 ppm. The protons adjacent to the nitrogen atom would be shifted downfield to around 3.0-3.5 ppm due to the electron-withdrawing effect of the ammonium group. oregonstate.edu The central methylene group would appear at an intermediate chemical shift.

Ammonium Protons : The protons on the nitrogen atom are exchangeable and may appear as a broad singlet. Their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the number of unique carbon atoms in the molecule. libretexts.org

Aromatic Carbons : The carbons of the phenyl ring typically resonate in the 120-140 ppm range. libretexts.org

Alkyl Carbons : The three carbon atoms of the propyl chain would give rise to separate signals, with the carbon attached to the nitrogen atom being the most downfield.

In a study of cetyldimethyl-3-phenylpropylammonium chloride, the chemical shifts of the protons were analyzed to understand the aggregation behavior of the surfactant in solution. researchgate.net This demonstrates the utility of NMR in probing not just the structure but also the intermolecular interactions of this compound derivatives in the solution state.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Cation

| Protons | Predicted Chemical Shift (ppm) |

| Phenyl (Ar-H) | 7.0 - 8.0 |

| Methylene (-CH₂-Ar) | 2.5 - 2.8 |

| Methylene (-CH₂-CH₂-CH₂-) | 1.8 - 2.2 |

| Methylene (-CH₂-N⁺) | 3.0 - 3.5 |

| Ammonium (-N⁺H₃) | Variable (broad) |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound Cation

| Carbon | Predicted Chemical Shift (ppm) |

| Phenyl (C-Ar) | 120 - 140 |

| Methylene (C-Ar) | ~30 - 35 |

| Methylene (-C-C-C-) | ~25 - 30 |

| Methylene (C-N⁺) | ~40 - 45 |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. youtube.com It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

For the this compound cation, the molecular ion peak would correspond to the mass of the cation itself. In electron ionization (EI) mass spectrometry, the molecular ion is often unstable and undergoes fragmentation. chemguide.co.uk Common fragmentation pathways for the this compound cation would likely involve cleavage of the bonds in the propyl chain.

Alpha-Cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

Benzylic Cleavage : Cleavage of the C-C bond between the first and second carbon of the propyl chain would result in the formation of a stable tropylium (B1234903) ion (m/z 91), which is a very common fragment for compounds containing a benzyl (B1604629) group.

Loss of Neutral Molecules : The fragmentation pattern may also show peaks corresponding to the loss of small neutral molecules. savemyexams.com

The exact mass spectrum can be used to confirm the elemental composition of the ion. uni-saarland.de Mass spectrometry is also a sensitive tool for assessing the purity of a sample, as impurities will give rise to additional peaks in the spectrum. nih.gov

Table 5: Potential Fragments in the Mass Spectrum of this compound

| Fragment | m/z |

| [C₆H₅CH₂CH₂CH₂NH₃]⁺ (Molecular Ion) | 136 |

| [C₆H₅CH₂]⁺ (Tropylium ion) | 91 |

| [CH₂NH₂]⁺ | 30 |

| [C₂H₅]⁺ | 29 |

Chiroptical Spectroscopy of Chiral this compound Derivatives

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, primarily circular dichroism (CD) and optical rotatory dispersion (ORD), are exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule. nih.govunipd.it Consequently, they are powerful non-destructive tools for determining the absolute configuration and studying the conformational landscape of chiral compounds, including derivatives of this compound. nih.gov

The electronic circular dichroism (ECD) spectrum of a chiral molecule is generated when a chromophore is located in or near a stereogenic center. In the case of chiral this compound derivatives, the phenyl group acts as the primary chromophore. The π-π* electronic transitions of the aromatic ring, which are inactive in the CD spectrum of achiral benzene (B151609), become CD-active in a chiral environment. The signs and magnitudes of the resulting Cotton effects—the characteristic peaks and troughs in a CD spectrum—are directly related to the spatial arrangement of the substituents around the chiral center and their electronic coupling with the phenyl chromophore.

However, the conformational flexibility of the propyl chain in this compound complicates the direct interpretation of CD spectra. nih.gov The observed spectrum is a population-weighted average of the spectra of all conformers present at equilibrium. nih.gov Therefore, a detailed conformational analysis, often supported by computational chemistry, is essential for a reliable correlation between the observed CD spectrum and the absolute configuration of the molecule.

To overcome the challenges of weak signals or complex spectra from flexible molecules, several strategies have been developed for the chiroptical analysis of chiral amines and their corresponding ammonium salts. These methods can be broadly categorized as either direct or indirect.

Indirect Chiroptical Methods:

These approaches involve the chemical modification of the amine with a strongly absorbing chromophoric auxiliary or the use of a chiral host molecule.

Derivatization: The primary amine can be converted into a derivative, such as an N-phthaloyl derivative or a Schiff base (imine) formed with an aromatic aldehyde. doi.orgnsf.gov This introduces a new, strong chromophore into the molecule. If the original molecule contains another chromophore (like the phenyl group in this case), the two can interact through space. This interaction, known as exciton (B1674681) coupling, produces a very intense and diagnostically predictable bisignate (two-signed) CD signal, from which the absolute configuration can be determined non-empirically. doi.orgcolumbia.edu

Host-Guest Chemistry: A chiral amine guest can be complexed with an achiral host molecule that contains chromophores, such as a porphyrin tweezer or a calixarene. nih.govrsc.org The binding event induces chirality in the achiral host, resulting in a strong induced circular dichroism (ICD) spectrum. rsc.org The sign of the ICD signal can often be correlated with the absolute configuration of the guest amine. nsf.gov

The following table summarizes various chiroptical sensing strategies applicable to chiral amines, which could be employed for the stereochemical analysis of this compound derivatives.

| Method | Principle | Application to this compound | Key Feature |

| Exciton-Coupled CD (ECCD) | Covalent derivatization with a chromophore to create two interacting chromophores (e.g., N-phthaloyl derivative). | The phthalimide (B116566) chromophore would couple with the inherent phenyl chromophore. | Strong, predictable bisignate CD signal allows for non-empirical assignment of absolute configuration. doi.org |

| Induced CD (ICD) with Host | Non-covalent binding of the chiral amine to a larger, achiral chromophoric host (e.g., porphyrins, calixarenes). | The this compound ion would act as a guest, inducing chirality in the host's electronic transitions. | High sensitivity; allows analysis without chemical modification of the analyte. rsc.org |

| Dynamic Covalent Chemistry | Reversible formation of a new chiral compound (e.g., an imine with an aldehyde) that has a distinct CD signal. | Reaction with a probe like 2,4-dinitrobenzaldehyde (B114715) would yield a chiroptically active imine. | Allows for rapid determination of absolute configuration and enantiomeric excess. nsf.gov |

Direct Chiroptical Analysis of a this compound Analogue:

While comprehensive CD spectral data for this compound is not widely published, the chiroptical properties of a closely related derivative, (R)-(−)-1-methyl-3-phenylpropylamine, have been characterized. This chiral amine was used to synthesize a low-dimensional hybrid organic-inorganic perovskite, and circular dichroism spectroscopy was employed to confirm the chiral nature of the final material. acs.org The study reported distinct CD signals for the chiral ferroelectric material, demonstrating that the chirality of the organic cation was successfully transferred to the bulk material. acs.org This finding underscores the utility of CD spectroscopy in verifying the stereochemical integrity of materials derived from chiral phenylpropylamine building blocks.

An illustrative example of the type of data obtained from a CD measurement is shown below. For a pair of enantiomers, the CD spectra are expected to be perfect mirror images, with Cotton effects of equal magnitude but opposite sign at the same wavelengths.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (R)-enantiomer (Illustrative) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (S)-enantiomer (Illustrative) |

| 280 | 0 | 0 |

| 269 | +150 | -150 |

| 262 | +120 | -120 |

| 255 | 0 | 0 |

| 225 | -800 | +800 |

| 210 | 0 | 0 |

Computational and Theoretical Investigations of 3 Phenylpropylazanium

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of molecules by solving the Schrödinger equation. spinquanta.com For 3-phenylpropylazanium (3-PPA), these studies provide critical insights into its electronic configuration, stability, and reactivity. The primary focus of QM investigations, such as ab initio calculations, is to determine the molecule's electronic energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). spinquanta.comarxiv.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scielo.org.mx

The total energy of the system, calculated through methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory, provides a measure of the molecule's intrinsic stability. mdpi.comresearchgate.net The energetics of protonation, i.e., the energy released upon the protonation of 3-phenylpropylamine (B116678) to form 3-PPA, can be calculated and is a key thermochemical parameter. For similar amines, these calculations have shown high proton affinities, indicating the stability of the resulting ammonium (B1175870) cation. researchgate.net

Table 1: Representative Quantum Mechanical Parameters for Phenylalkylammonium Analogs (Note: This table presents typical values for analogous compounds due to the scarcity of published data specifically for this compound. The values are illustrative of the expected electronic properties.)

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -8 to -10 eV | Relates to the ability to donate an electron. |

| LUMO Energy | 1 to 3 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 9 to 13 eV | Indicates chemical stability and low reactivity. |

| NBO Charge on -NH3+ | +0.8 to +0.9 e | Shows the localization of positive charge. |

| Protonation Energy | ~ -365 kcal/mol (for silanol) researchgate.net | High value indicates a stable conjugate acid. |

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the conformational landscape of flexible molecules like 3-PPA. nih.govmdpi.com It offers a balance between accuracy and computational cost, making it suitable for exploring the potential energy surface (PES) by calculating the energies of various geometric arrangements (conformers). uchile.clnih.gov

The flexibility of 3-PPA arises from the rotation around several single bonds: the C(phenyl)-C(α), C(α)-C(β), and C(β)-C(γ) bonds. Conformational analysis of related phenylethylamines using DFT has shown that the ethylamine (B1201723) side chain tends to be oriented almost perpendicularly to the plane of the aromatic ring. uchile.cl Two primary types of conformers are typically identified: an extended (or anti) conformation where the alkyl chain extends away from the ring, and a folded (or gauche) conformation where the chain folds back towards the phenyl ring. nih.govresearchgate.net

For 3-PPA, with its longer propyl chain, a variety of conformers are possible. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or cc-pVDZ), are employed to optimize the geometry of these potential conformers and calculate their relative energies. uchile.clresearchgate.net The results of such calculations typically show that folded conformers, which allow for a potential intramolecular cation-π interaction between the positively charged azanium group and the electron-rich phenyl ring, are among the most stable structures. researchgate.net However, steric hindrance and torsional strain also play crucial roles.

A relaxed potential energy surface (PES) scan, where the energy is calculated as a function of one or two key dihedral angles, can map out the energy barriers between different conformers. uchile.cl This reveals which conformations are local minima and the energy required for interconversion. Studies on similar molecules indicate that the energy barriers for these rotations are generally low, suggesting that 3-PPA is a conformationally mobile molecule at room temperature. uchile.cl

Table 2: Illustrative DFT Conformational Energy Data for a Phenylalkylammonium Analog (Note: This data is hypothetical, based on findings for related molecules like phenylethylamine, to illustrate the output of a DFT conformational analysis.)

| Conformer | Dihedral Angle τ1 (C-C-C-N) | Relative Energy (kcal/mol) | Key Feature |

| Extended (anti) | ~180° | 0.5 - 1.5 | Alkyl chain is fully extended. |

| Folded (gauche 1) | ~60° | 0.0 (most stable) | Azanium group is oriented towards the phenyl ring. |

| Folded (gauche 2) | ~-60° | 0.2 - 0.8 | Alternative folded conformation. |

| Eclipsed | ~0° | > 5.0 (transition state) | High energy due to steric clash. |

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations provide a powerful lens to study the dynamic behavior of molecules and their interactions with their environment over time. nih.gov For this compound, MD simulations can elucidate its interactions with solvent molecules, counter-ions, or biological macromolecules. doi.orgplos.org These simulations solve Newton's equations of motion for a system of atoms, using a force field (a set of parameters and potential energy functions) to describe the forces between them. rsc.org

A key area of investigation is the hydration of the 3-PPA cation in aqueous solution. researchgate.net MD simulations can reveal the structure and dynamics of the hydration shell around different parts of the ion. The positively charged -NH3+ group is expected to form strong, well-defined hydrogen bonds with surrounding water molecules. researchgate.net Studies on similar protonated amines show that the ammonium headgroup is typically hydrated by three to four water molecules in its first solvation shell. researchgate.net The phenyl group, being hydrophobic, will structure water differently, while the propyl chain will also exhibit hydrophobic interactions.

MD simulations are also instrumental in studying the formation of ion pairs between 3-PPA and its counter-ion (e.g., chloride or bromide) in solution. The simulations can provide information on the preferred distance and orientation between the ions and the stability of the ion pair.

In the context of biological systems, MD simulations can be used to model the interaction of 3-PPA with a receptor binding pocket. doi.org This involves placing the 3-PPA molecule within the active site of a protein and simulating the system's evolution. Such simulations can identify key interactions, such as hydrogen bonds, salt bridges, and cation-π interactions, that stabilize the ligand-protein complex. frontiersin.org The van der Waals interactions between the phenyl ring and hydrophobic residues in a binding pocket are often a major driving force for binding. plos.org

Table 3: Typical Interaction Parameters from MD Simulations of a Protonated Amine (Note: This is representative data based on general principles and studies of analogous systems.)

| Interaction Type | Interacting Groups | Typical Distance Range (Å) | Significance |

| Hydrogen Bond | -NH3+ ··· OH2 | 1.8 - 2.5 (H···O) | Strong, directional interaction defining the primary hydration shell. researchgate.net |

| Cation-π | -NH3+ ··· Phenyl Ring (intramolecular) | 3.5 - 5.0 (N to ring centroid) | Stabilizes folded conformations. |

| Hydrophobic | Phenyl/Alkyl ··· Non-polar solvent/residue | 3.0 - 5.0 | Drives association in aqueous environments. |

| Ion Pairing | -NH3+ ··· Anion (e.g., Cl-) | 3.0 - 4.0 | Electrostatic attraction in solution or crystal lattice. |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are routinely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic environments. nih.govresearchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. uprm.edu The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework (e.g., B3LYP/6-311++G(d,p)), is one of the most reliable approaches for calculating NMR shielding tensors. nih.govuprm.edu The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov For 3-PPA, the calculations would predict distinct chemical shifts for the aromatic protons, the three sets of methylene (B1212753) protons (α, β, γ), and the protons on the nitrogen. The chemical shifts are sensitive to the molecule's conformation; for example, the proximity of the phenyl ring in a folded conformer would cause an upfield shift (lower ppm) for the side-chain protons due to the ring current effect.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of 3-PPA by computing its vibrational frequencies and intensities. researchgate.netuzh.ch After a geometry optimization, a frequency calculation is performed at the same level of theory. researchgate.net This yields a set of normal modes, each with a specific frequency corresponding to a peak in the vibrational spectrum. Key predicted frequencies for 3-PPA would include the N-H stretching and bending modes of the -NH3+ group, C-H stretching modes (aromatic and aliphatic), and phenyl ring modes. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor for better agreement. uprm.edu

Table 4: Predicted Spectroscopic Data for this compound (Illustrative) (Note: These values are estimates based on calculations for similar functional groups and molecules. uchile.clnih.govuprm.edu)

| Property | Nucleus/Group | Predicted Range | Notes |

| ¹H NMR Shift (ppm) | Aromatic (C₆H₅) | 7.2 - 7.5 | Dependent on substitution and solvent. |

| ¹H NMR Shift (ppm) | Methylene (α-CH₂) | 2.8 - 3.1 | Deshielded by adjacent nitrogen. |

| ¹H NMR Shift (ppm) | Methylene (β-CH₂) | 1.9 - 2.2 | |

| ¹H NMR Shift (ppm) | Methylene (γ-CH₂) | 2.6 - 2.9 | Deshielded by the aromatic ring. |

| ¹H NMR Shift (ppm) | Ammonium (-NH₃⁺) | 7.5 - 8.5 | Broad, exchangeable proton signal. |

| ¹³C NMR Shift (ppm) | Aromatic (C₆H₅) | 125 - 140 | |

| ¹³C NMR Shift (ppm) | Aliphatic (-CH₂-) | 25 - 45 | |

| IR Frequency (cm⁻¹) | N-H Stretch | 3100 - 3300 | Broad band, characteristic of ammonium. |

| IR Frequency (cm⁻¹) | C-H Stretch (Aromatic) | 3000 - 3100 | |

| IR Frequency (cm⁻¹) | C-H Stretch (Aliphatic) | 2850 - 2960 | |

| IR Frequency (cm⁻¹) | N-H Bend | 1500 - 1600 | |

| IR Frequency (cm⁻¹) | C=C Ring Stretch | 1450 - 1600 |

Theoretical Basis for Hydrogen Bonding Networks in this compound Salts

In the solid state, this compound cations, along with their counter-ions (e.g., halides, carboxylates), will form crystalline structures stabilized by a network of intermolecular interactions, primarily hydrogen bonds. uni-bayreuth.deresearchgate.net The azanium (-NH3+) group is an excellent hydrogen bond donor, capable of forming three hydrogen bonds with suitable acceptors, such as halide anions or the oxygen atoms of water molecules or sulfonate groups. researchgate.netfrontiersin.org

Theoretical methods can be used to analyze and predict these hydrogen bonding patterns. Graph-set analysis is a systematic approach used to describe the topology of hydrogen-bond networks found in crystal structures. researchgate.net It identifies fundamental motifs like chains, rings, and dimers. For a simple salt like this compound chloride, one would expect a network where each -NH3+ group donates hydrogen bonds to three different chloride ions, and each chloride ion accepts hydrogen bonds from multiple cations, creating a robust three-dimensional lattice. researchgate.net

Quantum chemical calculations on small clusters (e.g., a 3-PPA cation surrounded by several anions or water molecules) can provide detailed information about the geometry and strength of these hydrogen bonds. frontiersin.org The Atoms in Molecules (AIM) theory can be applied to the calculated electron density to characterize the nature of the bonds, identifying bond critical points and quantifying their properties. researchgate.netfrontiersin.org Similarly, NBO analysis can be used to calculate the stabilization energy (E(2)) associated with the charge transfer from the hydrogen bond acceptor's lone pair to the N-H antibonding orbital, providing a quantitative measure of the bond's strength. frontiersin.org Studies on similar systems show these N-H···Anion interactions to be strong, with stabilization energies that can exceed 10 kcal/mol. frontiersin.org

Table 5: Characteristics of Hydrogen Bonds in Ammonium Salts (Note: Data is based on general findings from crystallographic and computational studies of primary ammonium salts. uni-bayreuth.deresearchgate.netfrontiersin.org)

| Hydrogen Bond Type | Typical Donor-Acceptor Distance (Å) | Typical Angle (°) | Calculated Interaction Energy (kcal/mol) |

| N-H···Cl⁻ | 3.0 - 3.3 (N···Cl) | 150 - 180 | -8 to -15 |

| N-H···Br⁻ | 3.2 - 3.5 (N···Br) | 150 - 180 | -6 to -12 |

| N-H···O (Water) | 2.7 - 3.0 (N···O) | 160 - 180 | -5 to -10 |

| N-H···O (Carboxylate) | 2.6 - 2.9 (N···O) | 160 - 180 | -10 to -20 (strongest) |

Computational Modeling of this compound in Different Solvents

The behavior and properties of an ion like 3-PPA are highly dependent on its solvent environment. Computational modeling allows for the investigation of these solvent effects, which is crucial for understanding its behavior in chemical reactions or biological systems. nih.govmdpi.com There are two main approaches to modeling solvents: implicit and explicit models. uchile.cl

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant (ε). uchile.cl This approach is computationally efficient and is often used in conjunction with quantum mechanical calculations to estimate the solvation free energy. It accounts for the bulk electrostatic effects of the solvent, which stabilizes the charged 3-PPA cation. By performing calculations with different dielectric constants, one can model the behavior of 3-PPA in various solvents, from non-polar (e.g., hexane, ε ≈ 2) to polar aprotic (e.g., DMSO, ε ≈ 47) and polar protic (e.g., water, ε ≈ 80). mdpi.com

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation, typically within an MD framework. researchgate.netnih.gov This allows for the study of specific, short-range interactions like hydrogen bonding, which are crucial for protic solvents like water or alcohols. An MD simulation of 3-PPA in a box of water molecules, for example, can provide detailed information on the radial distribution functions (RDFs) for water around different parts of the ion, residence times of water molecules in the hydration shell, and the orientation of solvent molecules. researchgate.netmdpi.com

Comparing the conformational preferences of 3-PPA in different solvents is another important application. rsc.org In a non-polar solvent, intramolecular interactions, such as the cation-π attraction in the folded conformer, might be more pronounced. In a polar solvent like water, the strong solvation of the -NH3+ group might compete with the intramolecular interaction, potentially leading to a higher population of the extended conformer compared to the gas phase. uchile.cl

Table 6: Summary of Computational Solvent Models and Their Applications for 3-PPA

| Model Type | Method | Information Obtained | Application for 3-PPA |

| Implicit | PCM, COSMO-RS | Solvation free energy, effect of bulk polarity on structure and properties. rsc.org | Calculating stability in different solvents (e.g., water, ethanol (B145695), DMSO). mdpi.com |

| Explicit | Molecular Dynamics (MD) | Detailed solvation structure (RDFs), hydrogen bonding dynamics, diffusion coefficients. mdpi.com | Studying the hydration shell structure and dynamics in water. researchgate.net |

| Hybrid (QM/MM) | QM region for solute, MM for solvent | High-accuracy description of solute-solvent interactions for the first solvation shell. researchgate.net | Investigating charge transfer and polarization effects between 3-PPA and nearest water molecules. |

Reactivity and Chemical Transformations Involving 3 Phenylpropylazanium Moieties

Role of 3-Phenylpropylazanium as a Leaving Group in Organic Reactions

A leaving group is a molecular fragment that detaches from a substrate during a chemical reaction, taking with it a pair of electrons. tutorchase.com The stability of the leaving group is a crucial factor in determining the rate and feasibility of reactions such as nucleophilic substitutions and eliminations. tutorchase.com Good leaving groups are typically weak bases that can stabilize the negative charge they acquire upon departure. tutorchase.commasterorganicchemistry.com

In the context of the this compound moiety, the positively charged nitrogen atom makes the entire group a potentially good leaving group. When a nucleophile attacks the carbon atom to which the azanium group is attached, the neutral trimethylamine (B31210) molecule can depart, a process facilitated by the stability of the departing amine. This is particularly relevant in reactions like the Hofmann elimination, where a quaternary ammonium (B1175870) hydroxide (B78521) is heated to form an alkene, water, and a tertiary amine.

However, the effectiveness of the this compound group as a leaving group can be influenced by several factors, including the reaction conditions and the nature of the substrate. wikipedia.org For instance, in some contexts, the group may require activation to enhance its leaving group ability. masterorganicchemistry.comwikipedia.org

Table 1: Comparison of Leaving Group Ability

| Leaving Group | Conjugate Acid pKa | Leaving Group Ability |

| I⁻ | -9 | Excellent |

| Br⁻ | -7 | Excellent |

| H₂O | -1.7 | Good |

| Cl⁻ | -5 | Good |

| R₃N (e.g., trimethylamine) | ~9.8 (for trimethylammonium) | Fair to Good |

| OH⁻ | 15.7 | Poor |

This table provides a generalized comparison of leaving group ability based on the pKa of the conjugate acid. Lower pKa values of the conjugate acid correspond to weaker bases and better leaving groups. nku.edu

Reactions Involving the Phenyl Ring of this compound

The phenyl ring within the this compound structure is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The azanium group, being a positively charged and electron-withdrawing group, deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position. This is because the carbocation intermediate formed during the attack is least destabilized when the electrophile adds to the meta position, avoiding the placement of a positive charge adjacent to the already positively charged nitrogen group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. However, the strongly deactivating nature of the azanium group often renders the ring unreactive towards these reactions.

Conversely, the electron-deficient nature of the phenyl ring in this compound derivatives can make it more susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, especially if other activating groups (e.g., nitro groups) are also present on the ring. libretexts.org

Nucleophilic and Electrophilic Reactivity of this compound Derivatives

The reactivity of this compound derivatives is not limited to the phenyl ring or its role as a leaving group. The term nucleophile refers to a species that donates a pair of electrons to form a new covalent bond, while an electrophile accepts an electron pair. youtube.commasterorganicchemistry.com

Electrophilic Reactivity: The carbon atoms attached to the positively charged nitrogen in the this compound moiety are electrophilic. They are susceptible to attack by nucleophiles, leading to the cleavage of a carbon-nitrogen bond. This is the basis for its function as a leaving group. Furthermore, the phenyl ring, being electron-deficient due to the influence of the azanium group, can exhibit electrophilic character in certain reactions.

Catalytic Applications and Precursor Roles of this compound Species

Quaternary ammonium salts, including derivatives of this compound, are widely utilized as phase-transfer catalysts (PTCs). solubilityofthings.comsolubilityofthings.com These catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The lipophilic 3-phenylpropyl group enhances the solubility of the cation in the organic phase, while the charged nitrogen can pair with an anionic reactant from the aqueous phase, transporting it into the organic phase where the reaction can occur. solubilityofthings.comsolubilityofthings.com

Moreover, this compound compounds can serve as precursors for the synthesis of other valuable molecules. For instance, they can be used in the preparation of palladacycles, which are organometallic compounds containing a metal-carbon bond that have applications in catalysis. researchgate.net The reaction of a 3-phenylpropylammonium salt with a palladium source can lead to the formation of these catalytically active species. researchgate.net Intermetallic compounds derived from precursors containing such organic moieties have also been explored for their catalytic properties. nih.gov

Supramolecular Assembly and Host-Guest Chemistry with this compound

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. nobelprize.orgwikipedia.org These interactions include hydrogen bonding, ion-ion interactions, and van der Waals forces. wikipedia.org The this compound cation, with its distinct charged head and hydrophobic tail, is well-suited for participating in supramolecular assemblies.

The positively charged ammonium group can form strong electrostatic interactions and hydrogen bonds with anionic species or polar molecules. researchgate.net Simultaneously, the phenylpropyl tail can engage in hydrophobic and π-π stacking interactions with other aromatic systems. This dual nature allows this compound derivatives to act as guests in host-guest complexes with macrocyclic hosts like crown ethers, calixarenes, and cyclodextrins. wikipedia.org The formation of these complexes is driven by molecular recognition, where the size, shape, and chemical properties of the guest and host are complementary. nobelprize.org Such supramolecular systems have potential applications in areas like sensing, catalysis, and drug delivery. rsc.org

Applications in Advanced Materials and Chemical Systems

Incorporation of 3-Phenylpropylazanium into Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, often described as "designer solvents" due to the ability to tune their properties by modifying the structure of their constituent cations and anions. beilstein-journals.orgresearchgate.net The this compound cation and its derivatives are utilized in the synthesis of ILs, where the cation's structure is a key determinant of the resulting liquid's physicochemical properties.

The synthesis of these ILs typically involves the quaternization of a tertiary amine with an appropriate alkyl halide or the protonation of a primary or secondary amine. vulcanchem.comresearchgate.net For instance, trimethyl(3-phenylpropyl)ammonium iodide is a quaternary ammonium (B1175870) salt that functions as a component in ionic liquid formulations. solubilityofthings.com The presence of the phenylpropyl group influences properties such as polarity, hydrophobicity, and viscosity. The combination of the bulky, somewhat flexible phenylpropyl group with various anions can lead to ILs with specific thermal stabilities, conductivities, and electrochemical windows. beilstein-journals.org The interplay between the hydrophobic phenyl group and the charged ammonium center can also lead to amphiphilic behavior, which is relevant for applications like phase transfer catalysis. vulcanchem.comsolubilityofthings.com

Research into tunable aryl alkyl ionic liquids (TAAILs) has shown that modifications to the aryl group and the alkyl chains of the cation allow for fine-tuning of properties. beilstein-journals.org While specific data tables for this compound-based ILs are not broadly available in the provided literature, the principles governing TAAILs suggest that properties would be highly dependent on the anion and any additional substitutions on the cation.

Table 1: Potential Components for this compound-Based Ionic Liquids This table is illustrative, based on general principles of ionic liquid design.

| Cation Component | Anion Component | Potential Properties & Applications |

| This compound | Bromide (Br⁻), Iodide (I⁻) | Precursors for further synthesis, potential use as phase transfer catalysts. vulcanchem.comsolubilityofthings.com |

| Trimethyl(3-phenylpropyl)azanium | Iodide (I⁻) | Soluble in various organic solvents, explored for use in surfactants and as reactive intermediates. solubilityofthings.com |

| This compound Derivatives | Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | Often results in lower viscosity and wider electrochemical windows, suitable for electrochemical applications. beilstein-journals.org |

Development of this compound-Based Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov While there is limited specific reporting on this compound as a primary linker in traditional MOF synthesis, its role is prominent in the closely related field of hybrid organic-inorganic perovskites (HOIPs), which can be considered a type of organic-inorganic framework. rsc.orgresearchgate.net

The development of these frameworks is a key area of research, with applications in photovoltaics and light-emitting diodes (LEDs). rsc.orgresearching.cn The choice of the organic cation, such as PPA, allows for tuning of the material's bandgap and charge transport properties. researching.cn

Role of this compound in Polymer Chemistry and Polymerizable Monomers

The field of polymer chemistry focuses on the synthesis, structure, and properties of macromolecules. wikipedia.orgrsc.org While this compound itself is not a conventional monomer for polymerization, its derivatives can be incorporated into polymer science in several ways.

One route is through the synthesis of functional monomers that contain the this compound moiety. For example, a related compound, 3-(Dimethylamino)propiophenone, can be used to synthesize photoinitiators, which are molecules that trigger polymerization reactions upon exposure to light. smolecule.com This suggests the potential for creating specialized initiators or monomers from this compound that could impart specific properties, such as hydrophilicity or electrostatic charge, to the resulting polymer.

Furthermore, compounds like trimethyl-(3-oxo-3-phenylpropyl)azanium chloride are supplied for use in the polymer industry, indicating their role as intermediates or additives. echemi.com The incorporation of such charged species can modify the properties of polymers, for instance by improving dye uptake in fibers or altering the mechanical properties of polymer composites. The synthesis of polymers with pendant this compound groups could lead to materials for applications such as ion-exchange resins or antimicrobial surfaces.

Design of Hybrid Materials Utilizing this compound Components

Hybrid materials combine organic and inorganic components at the molecular or nanometer scale to create new materials with synergistic properties. researchgate.netbsz-bw.dechemrxiv.org The most significant application of this compound in this domain is in the formation of hybrid organic-inorganic perovskites (HOIPs). rsc.orgresearching.cn

HOIPs have a general formula of ABX₃, where 'A' is an organic cation, 'B' is a metal cation (like lead or tin), and 'X' is a halide anion (Cl⁻, Br⁻, I⁻). rsc.org The 3-phenylpropylammonium (PPA) cation is used as the 'A' cation or as a spacer in 2D layered perovskites. rsc.orgdyenamo.se Its size and shape influence the tilting of the inorganic [BX₆]⁴⁻ octahedra, which in turn tunes the material's electronic bandgap and exciton (B1674681) behavior. rsc.orgnih.gov

For example, the (C₆H₅(CH₂)₃NH₃)₂MnCl₄ series, which incorporates PPA, exhibits magnetic properties that are dependent on the organic cation. rsc.org In light-emitting applications, PPA iodide (PPAI) is used as a surface passivator for perovskite films, reducing defects and inhibiting ion migration, which enhances both the efficiency and stability of LEDs and solar cells. dyenamo.se Researchers have also combined PPA with other organic ligands, such as 1-methyl-3-phenylpropyl-ammonium (MPPA) or 3-methoxypropylammonium (MOPA), to fine-tune the emissive properties and stabilize the perovskite's crystal structure for applications in pure-red and blue-emitting LEDs. researching.cnbohrium.com

Table 2: Examples of Hybrid Perovskites Incorporating this compound or its Derivatives

| Compound/System | Formula/Components | Role of Phenylpropylammonium | Application | Key Finding | Citation |

| Phenylpropylammonium Manganese Chloride | (C₆H₅(CH₂)₃NH₃)₂MnCl₄ | Organic spacer cation in 2D perovskite | Magnetism | Magnetic properties depend on the organic cation. | rsc.org |

| PPAI Passivated Perovskites | CsPbI₃ with PPAI surface layer | Surface passivator | Solar Cells, LEDs | Reduces surface defects, inhibits iodine migration, enhances efficiency and stability. | dyenamo.se |

| Chiral Hybrid Perovskite | (R)-PPAPbBr₄ | Chiral organic cation | Photovoltaics | Exhibits anomalous photovoltaic effect dependent on circularly polarized light. | bohrium.com |

| Red-Emitting Perovskites | CsPbI₃ with MBA and MPPA ligands | Steric hindrance and electrical property modification | LEDs | Synergistic effect of ligands achieves pure-red photoluminescence. | researching.cn |

Applications in Crystal Engineering and Co-crystallization

Crystal engineering is the design and synthesis of functional solid-state structures by controlling intermolecular interactions. usherbrooke.caworktribe.com The this compound cation is a valuable component in crystal engineering due to its ability to form directional hydrogen bonds via its ammonium group and engage in weaker interactions like π-stacking through its phenyl ring. vulcanchem.commdpi.com

Beyond perovskites, this compound derivatives form well-defined molecular salts. An example is dimethyl(3-oxo-3-phenylpropyl)azanium tetrachloridoferrate(III), (C₁₁H₁₆NO)[FeCl₄]. iucr.orgnih.gov In this salt, the cation's conformation is stabilized by an intramolecular hydrogen bond. iucr.orgnih.gov The study of such crystal structures provides fundamental insights into how these cations pack in the solid state and interact with different anions, which is essential knowledge for designing new crystalline materials with targeted properties. mdpi.comiucr.orgnih.gov

Table 3: Crystallographic Data for Dimethyl(3-oxo-3-phenylpropyl)azanium tetrachloridoferrate(III)

| Parameter | Value |

| Formula | (C₁₁H₁₆NO)[FeCl₄] |

| Molecular Weight | 375.90 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a | 6.3166 (13) Å |

| b | 15.149 (3) Å |

| c | 17.293 (4) Å |

| β | 92.55 (3)° |

| Volume | 1653.1 (6) ų |

| Key Feature | Intramolecular N—H⋯O hydrogen bond in the cation. |

| Source: iucr.orgnih.gov |

Advanced Analytical Techniques for 3 Phenylpropylazanium Characterization and Quantification

Chromatographic Methods for Separation and Purity Determination (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating 3-Phenylpropylazanium from complex mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a preferred method for the analysis of non-volatile and thermally labile compounds like this compound salts. The separation is typically achieved on a reversed-phase column. For instance, a method for the simultaneous determination of related compounds might utilize a C18 column with a mobile phase consisting of a mixture of organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. pensoft.net The pH of the mobile phase is a critical parameter, as it influences the ionization state of the analyte and its retention on the column. In the case of this compound, which is a protonated amine, an acidic mobile phase is often employed to ensure its existence as a single ionic species.

Derivatization with a UV-active reagent, such as 3,5-dinitrobenzoyl chloride, can be employed to enhance detection sensitivity, especially when using a UV detector. sigmaaldrich.com This approach allows for the quantification of amphetamine-related compounds, including 3-phenylpropylamine (B116678), in various matrices. sigmaaldrich.com A typical HPLC method for related compounds involves a gradient elution to effectively separate multiple components. sigmaaldrich.com

Interactive Data Table: Example HPLC Parameters for Phenylpropylamine-Related Compounds

| Parameter | Value | Reference |

| Column | LiChrospher 100 RP-18 (125 × 4-mm i.d., 5-μm) | sigmaaldrich.com |

| Mobile Phase | Gradient of Water and Acetonitrile | sigmaaldrich.com |

| Detection | UV at 254 nm (after derivatization) | sigmaaldrich.com |

| Internal Standard | 1-methyl-3-phenyl-propylamine | researchgate.net |

Note: This table represents typical conditions used for related amine compounds and may require optimization for this compound.

Gas Chromatography (GC):

GC is suitable for volatile compounds. To analyze this compound by GC, it is typically converted back to its more volatile neutral form, 3-phenylpropylamine, or derivatized. nih.gov Derivatization, for example with trifluoroacetic anhydride (B1165640) (TFA), is a common strategy to improve the volatility and chromatographic behavior of amines. nih.gov Chiral separations can be achieved using specialized columns, such as the Astec® CHIRALDEX™ G-TA, to resolve enantiomers. nih.gov

Interactive Data Table: Example GC Parameters for Phenylpropylamine Derivatives

| Parameter | Value | Reference |

| Column | Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm I.D., 0.12 μm) | nih.gov |

| Oven Temperature | 130 °C (Isothermal) | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Detector | Flame Ionization Detector (FID) at 250 °C | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Sample | N-TFA derivative of 1-methyl-3-phenylpropylamine | nih.gov |

Note: This table illustrates conditions for a related chiral compound and serves as a guideline.

Advanced hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis

For highly sensitive and selective analysis, especially at trace levels, chromatographic methods are coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, making it a powerful tool for identifying and quantifying compounds in complex mixtures. wikipedia.org For phenylpropylamines, LC coupled with tandem mass spectrometry (LC-MS/MS) is particularly effective. nih.gov Electrospray ionization (ESI) is a common ionization technique for such analyses, typically operating in positive ion mode to detect the protonated molecule [M+H]⁺. drugbank.com By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), the method achieves high selectivity and sensitivity, with detection limits often in the low ng/mL range. nih.gov

Interactive Data Table: Predicted LC-MS/MS Transitions for this compound

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (V) |

| 136.1 | 119.1 | 91.1 | 10-20 (Predicted) |

| 136.1 | 77.1 | 65.1 | 20-40 (Predicted) |

Note: This data is predicted based on the fragmentation patterns of similar phenylalkylamines. Optimal transitions and collision energies would require experimental determination.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile compounds. etamu.edu 3-Phenylpropylamine can be analyzed by GC-MS, and its mass spectrum is available in spectral databases like the National Institute of Standards and Technology (NIST) library. nih.gov The electron ionization (EI) mass spectrum of 3-phenylpropylamine shows a characteristic fragmentation pattern that can be used for its unequivocal identification. nih.govalbany.edu The base peak is typically observed at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, with other significant fragments at m/z 117 and 118 resulting from rearrangements and fragmentation of the phenylpropyl chain. nih.gov

Interactive Data Table: GC-MS Parameters and Key Fragmentation Ions for 3-Phenylpropylamine

| Parameter / Ion | Value / m/z | Reference / Interpretation |

| GC Column | DB-5MS or similar non-polar column | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | albany.edu |

| Kovats Retention Index | 1205 (Standard non-polar column) | nih.gov |

| Top Peak (Base Peak) | 30 | [CH₂NH₂]⁺ fragment |

| 2nd Highest Peak | 118 | [M-NH₃]⁺ or related fragment |

| 3rd Highest Peak | 117 | [C₉H₉]⁺, tropylium (B1234903) ion or related fragment |

Source: Data compiled from NIST and PubChem databases. nih.gov

Electrochemical Methods for Detection and Redox Behavior

Electrochemical methods offer a sensitive and often cost-effective means for the detection and analysis of electroactive compounds. frontiersin.org Techniques like cyclic voltammetry (CV) can be used to study the redox behavior of molecules, providing information on their oxidation and reduction potentials. researchgate.netals-japan.com

While specific studies detailing the electrochemical behavior of this compound are not widely published, amines, in general, can undergo oxidation at an electrode surface. researchgate.net The oxidation potential would be influenced by the molecular structure and the experimental conditions, such as the pH of the supporting electrolyte and the electrode material. For phenylalkylamines, the electrochemical response may involve the oxidation of the amine group. The redox potentials (HOMO/LUMO energy levels) are key parameters that determine the electron transfer facility. als-japan.com

The development of a selective electrochemical sensor for this compound could involve modifying an electrode surface with materials that facilitate a specific interaction, leading to an enhanced and measurable signal. Given the lack of specific literature, this remains a potential area for future research. Vague references suggest that electrochemical detection, including fast-scan cyclic voltammetry, has been used in contexts that also mention 3-phenylpropylamine, but without providing direct analytical data for the compound itself. uva.nlcapes.gov.br

Thermal Analysis (e.g., TGA, DSC) of this compound Salts

Thermal analysis techniques are crucial for characterizing the thermal stability and phase behavior of this compound salts.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA):

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. researchgate.net These techniques are often used together to study decomposition pathways, thermal stability, and phase transitions. Research on Hofmann-type complexes, where 3-phenylpropylamine acts as a ligand coordinated to a metal center, has utilized TGA and DTA to characterize their thermal behavior. researchgate.net The TGA thermograms of such complexes show distinct mass loss steps corresponding to the removal of guest molecules and the decomposition of the 3-phenylpropylamine ligand. researchgate.net For a simple salt like this compound chloride, TGA/DTA would reveal its decomposition temperature and any loss of volatile components before decomposition.

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures such as melting points, glass transitions, and to quantify the enthalpy of these transitions. For a crystalline salt of this compound, DSC would show a sharp endothermic peak corresponding to its melting point. For example, the related compound (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride (atomoxetine) exhibits a melting peak at 167.1 °C in its DSC thermogram. google.comgoogleapis.com Similarly, other diphenylpropylamine derivatives show distinct endothermic peaks in their DSC thermograms, which are characteristic of the specific salt form. google.com

Interactive Data Table: Illustrative Thermal Analysis Data for Phenylpropylamine-Related Salts

| Compound / Complex | Technique | Key Finding | Reference |

| M(3-PPA)₂Ni(CN)₄ Complexes | TGA/DTA | Characterized thermal decomposition stages of the ligand and host structure. | researchgate.net |

| (R)-Atomoxetine Hydrochloride | DSC | Endothermic melting peak at 167.1 °C. | google.com |

| (±)-Atomoxetine Oxalate Form I | DSC | Endothermic peak at approximately 170.7 °C. | google.com |

| (-)-N,N-diisopropyl-3-(2-benzyloxy-5-carbomethoxy phenyl)-3-phenylpropylamine (-)-di-p-toluoyl-L-tartaric acid salt | DSC | Endotherm peak at approximately 220°C. | google.com |

Note: 3-PPA stands for 3-phenylpropylamine. This table provides examples from related compounds to illustrate the type of data obtained from thermal analysis.

Surface Analysis Techniques Applied to this compound-Containing Materials

When this compound or its neutral form is incorporated into materials, for instance, through surface functionalization or as a templating agent, various surface analysis techniques are employed for characterization.

X-ray Photoelectron Spectroscopy (XPS):

XPS, also known as ESCA (Electron Spectroscopy for Chemical Analysis), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface (typically within the top 1-10 nm). filab.frphi.com If a substrate were functionalized with 3-phenylpropylamine, XPS could confirm the presence of nitrogen on the surface. High-resolution scans of the N 1s and C 1s regions could provide information about the chemical environment of the amine and phenyl groups, confirming successful grafting. thermofisher.com

Atomic Force Microscopy (AFM):

AFM is a powerful imaging technique that provides topographical information of surfaces at the nanoscale. afmworkshop.com It can be used to visualize the morphology of materials containing this compound. For example, in the synthesis of vanadium oxide nanotubes using 3-phenylpropylamine as a templating agent, AFM could be used to characterize the dimensions and surface roughness of the resulting nanotubes. researchgate.net Furthermore, AFM can be operated in different modes to probe mechanical properties like adhesion and stiffness. nih.gov When functionalizing surfaces, such as mica or AFM probes with amino-functionalized molecules like aminopropyl silatrane (B128906) (structurally related to an aminosilane), AFM can be used to study the surface coverage and the interactions of these functionalized surfaces. nih.gov

Future Research Directions and Unexplored Avenues for 3 Phenylpropylazanium Studies

Investigation of Novel Synthetic Pathways and Derivatizations

The future of 3-Phenylpropylazanium chemistry lies in the development of novel, efficient, and sustainable synthetic methodologies and the creative derivatization to access new functionalities. Current synthetic knowledge for related structures often relies on established reactions like Friedel-Crafts acylations or Mannich-type condensations. smolecule.comgoogle.com Future research should aim to move beyond these traditional methods.

Future research should focus on:

Modern Catalytic Methods: Exploring the use of transition-metal-catalyzed cross-coupling reactions to introduce the phenylpropyl scaffold or to modify it. For instance, developing catalytic routes that directly couple a C3 amine-containing synthon with a phenyl group could offer higher efficiency and functional group tolerance compared to multi-step classical routes.

Asymmetric Synthesis: The synthesis of chiral derivatives is a significant area for exploration. While analogs like alpha-ethylbenzylaminium (B1260567) are known to be chiral, developing asymmetric syntheses for derivatives of this compound with chirality on the propyl chain could yield valuable new building blocks for pharmaceuticals and materials science. vulcanchem.com

Derivatization at the Azanium Group: Systematic exploration of N-alkylation, N-arylation, and N-acylation is warranted. The synthesis of quaternary ammonium (B1175870) salts, such as trimethyl(3-phenylpropyl)azanium from 1-bromo-3-phenylpropane and trimethylamine (B31210), demonstrates the feasibility of this approach. chemsrc.com Creating a library of derivatives with varying steric and electronic properties could unlock new applications. For example, ethylbis(3-phenylpropyl)azanium is a known, more complex derivative. molport.com

A summary of potential derivatization strategies is presented in Table 1.

Table 1: Potential Derivatization Strategies for this compound

| Reaction Type | Potential Reagents | Target Derivative Class | Potential Application Area |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Sulfates | Secondary, Tertiary, Quaternary Amines | Phase Transfer Catalysts, Ionic Liquids |